4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one
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Overview
Description
4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one is a chemical compound with the molecular formula C9H11F3O2 It is characterized by the presence of a cyclohexanone ring substituted with a methyl group and a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one typically involves the reaction of 4-methylcyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect enzyme binding and activity, as well as interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanone: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
2-(Trifluoroacetyl)cyclohexanone: Similar structure but without the methyl group, leading to variations in its applications and reactivity.
Uniqueness
4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one is unique due to the presence of both the methyl and trifluoroacetyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
266309-22-2 |
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Molecular Formula |
C9H11F3O2 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
4-methyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11F3O2/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h5-6H,2-4H2,1H3 |
InChI Key |
LRZQEIYNXWNUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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